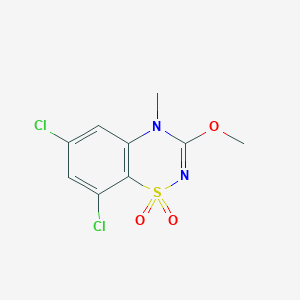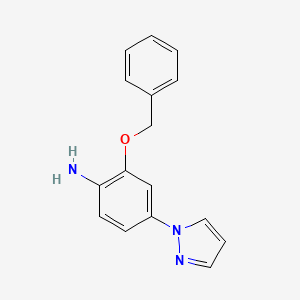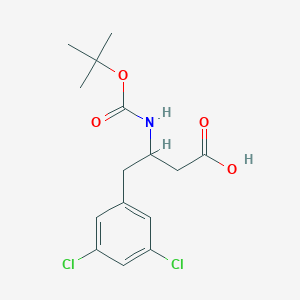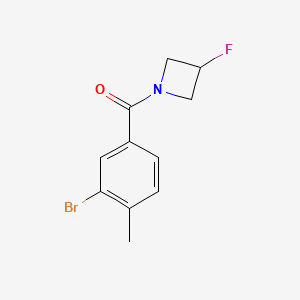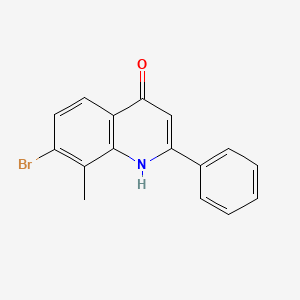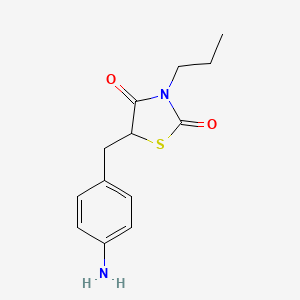
5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione is a heterocyclic compound that contains a thiazolidine ring substituted with a 4-aminobenzyl group and a propyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione typically involves the reaction of 4-aminobenzylamine with a suitable thiazolidine-2,4-dione derivative under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Sodium hydroxide, acetic anhydride, various alkyl halides.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted thiazolidine compounds .
Scientific Research Applications
5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
4-Aminobenzyl alcohol: Shares the 4-aminobenzyl group but lacks the thiazolidine ring.
Thiazolidine derivatives: Compounds with similar thiazolidine rings but different substituents.
Uniqueness
5-(4-Aminobenzyl)-3-propylthiazolidine-2,4-dione is unique due to the combination of the 4-aminobenzyl group and the thiazolidine ring, which imparts distinct chemical and biological properties. This combination allows for specific interactions with biological targets and offers potential for diverse applications in research and industry .
Properties
Molecular Formula |
C13H16N2O2S |
|---|---|
Molecular Weight |
264.35 g/mol |
IUPAC Name |
5-[(4-aminophenyl)methyl]-3-propyl-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C13H16N2O2S/c1-2-7-15-12(16)11(18-13(15)17)8-9-3-5-10(14)6-4-9/h3-6,11H,2,7-8,14H2,1H3 |
InChI Key |
CLOBJWNWVDZUQL-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)C(SC1=O)CC2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


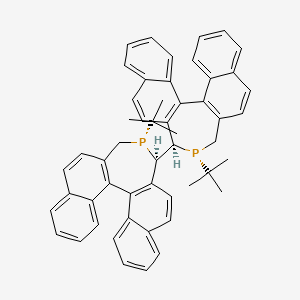
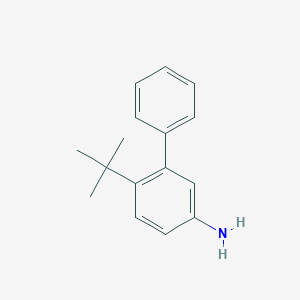
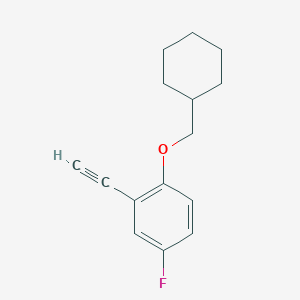
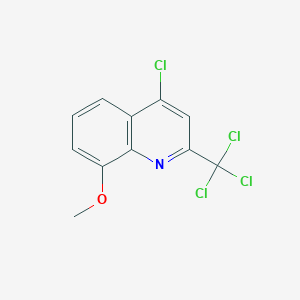
![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-boronic Acid Pinacol Ester](/img/structure/B15340425.png)
